

comparing reactivity of 2-Iodobenzoic acid vs 2-bromobenzoic acid

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Compound of Interest

Compound Name: 2-Iodobenzoic acid

Cat. No.: B7722350

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The Decisive Factor: A Tale of Two Carbon-Halogen Bonds

The difference in reactivity between **2-iodobenzoic acid** and 2-bromobenzoic acid is fundamentally rooted in the distinct properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. These properties directly impact the kinetics of many crucial synthetic transformations, particularly the rate-determining steps of transition metal-catalyzed cross-coupling reactions.

Bond Strength and Length

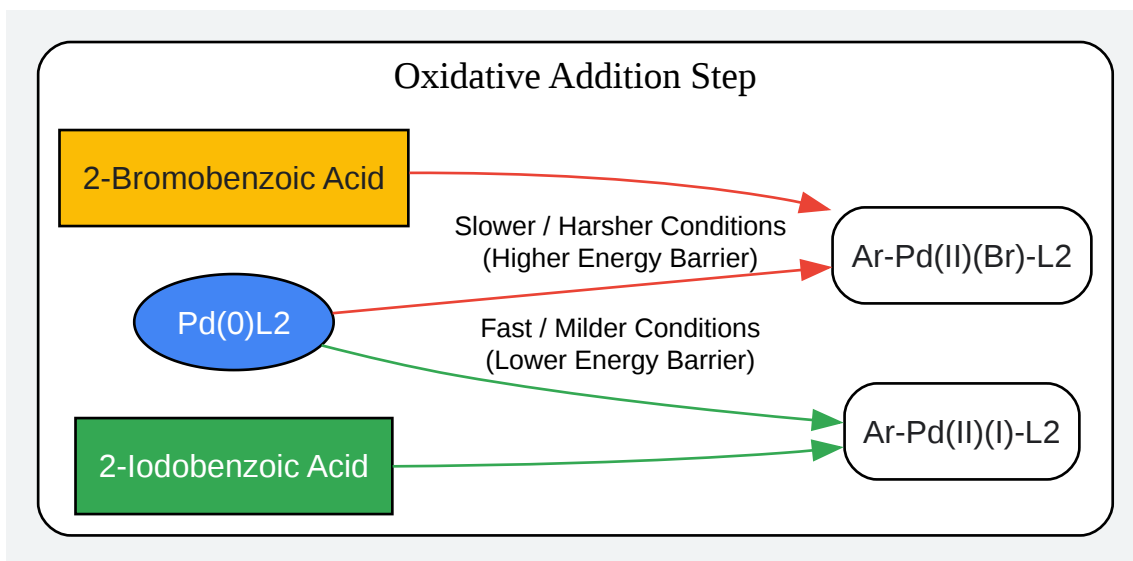
The C-I bond is significantly weaker and longer than the C-Br bond. As one moves down the halogen group on the periodic table, the atomic size increases, leading to more diffuse orbitals and less effective overlap with carbon's orbitals.^{[1][2]} This results in a lower bond dissociation energy (BDE) for the C-I bond.

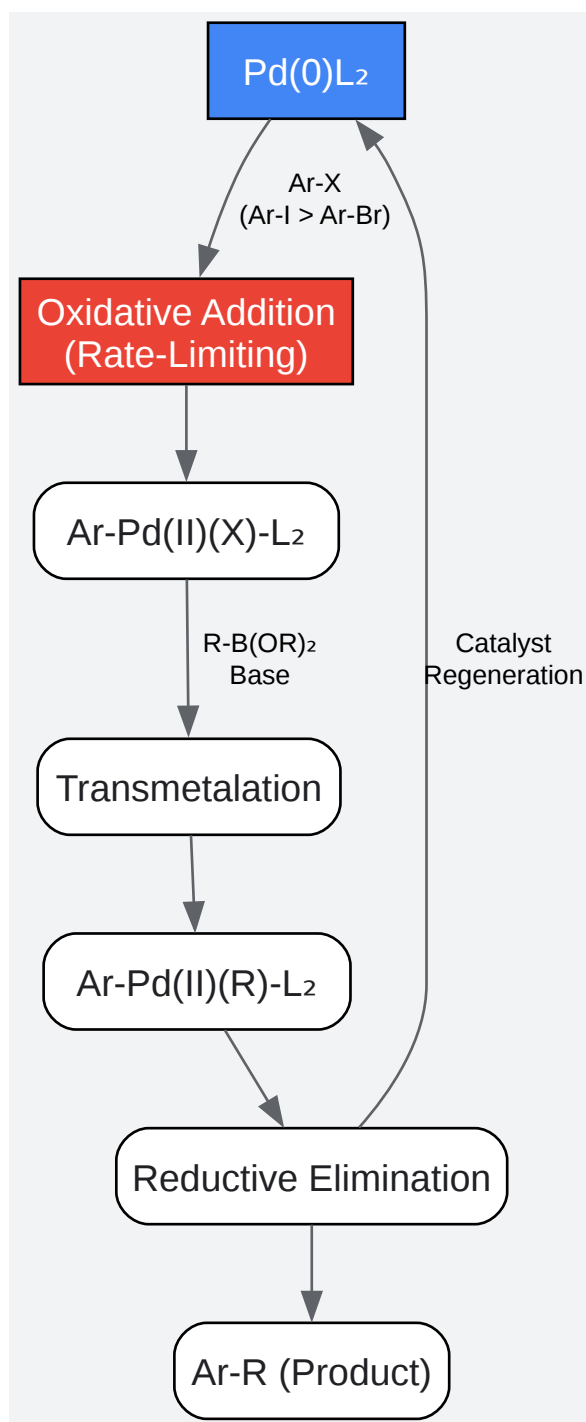
Property	Aryl C-Br Bond	Aryl C-I Bond	Rationale
Avg. Bond Dissociation Energy	~81 kcal/mol	~65 kcal/mol	Iodine's larger atomic radius leads to poorer orbital overlap with carbon, resulting in a weaker bond. [2]
Avg. Bond Length	~1.91 Å	~2.10 Å	The larger covalent radius of the iodine atom results in a longer bond. [1] [3]
Bond Polarity (Electronegativity)	More Polar (C: 2.55, Br: 2.96)	Less Polar (C: 2.55, I: 2.66)	The C-Br bond has a greater electronegativity difference, making it more polar. [3]

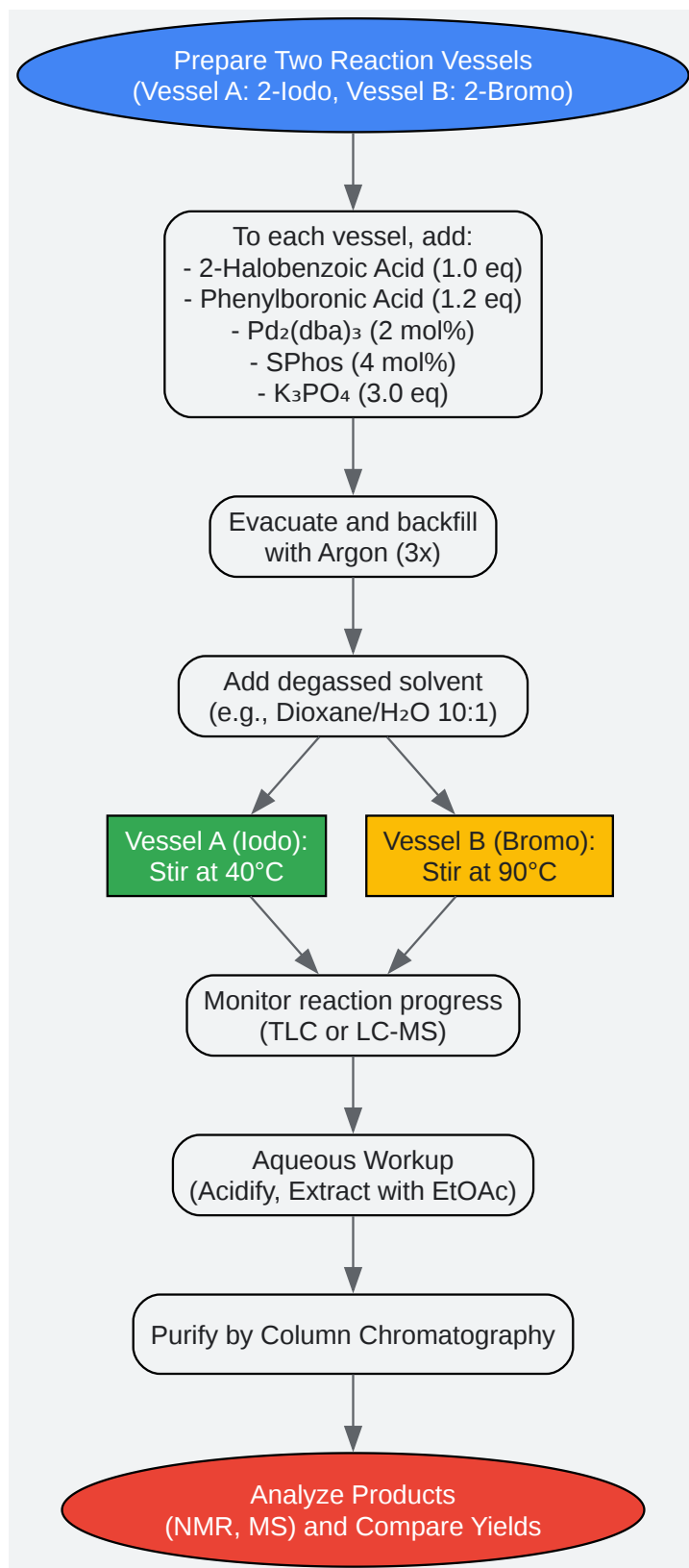
While the C-Br bond is more polar, it is the bond strength that overwhelmingly dictates reactivity in the most common applications of these molecules, such as palladium-catalyzed cross-coupling.

Impact on Oxidative Addition

In many transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), the first and often rate-limiting step is the oxidative addition of the catalyst (commonly a Pd(0) complex) into the carbon-halogen bond.[\[4\]](#)[\[5\]](#)[\[6\]](#) The weaker C-I bond undergoes this insertion much more readily and at lower temperatures than the more robust C-Br bond. This establishes a clear and predictable reactivity trend: Aryl-I > Aryl-Br > Aryl-Cl.[\[4\]](#)[\[7\]](#)







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